1-(4-Nitrobenzoyl)piperidine

概述

描述

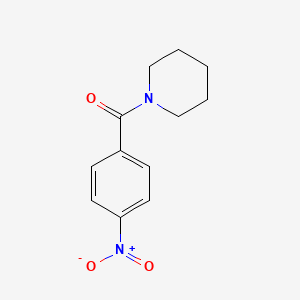

1-(4-Nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H14N2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a nitrobenzoyl group attached to the nitrogen atom of the piperidine ring

准备方法

The synthesis of 1-(4-Nitrobenzoyl)piperidine typically involves the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+4-Nitrobenzoyl chloride→this compound+HCl

化学反应分析

1-(4-Nitrobenzoyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Oxidation: The piperidine ring can be oxidized to form piperidone derivatives using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(4-Nitrobenzoyl)piperidine is widely recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in developing analgesics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity, making it a valuable precursor in drug design .

Case Study: Analgesic Development

Research has shown that derivatives of this compound exhibit potent analgesic effects. For instance, studies indicate that modifications to the piperidine ring can lead to compounds with improved efficacy against pain pathways, demonstrating the compound's versatility in drug formulation .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow chemists to create derivatives with specific biological activities. This capability is essential for developing new therapeutic agents .

Example of Synthesis Methodology

A notable synthetic route involves the Ugi reaction, which combines isocyanides with amines and carboxylic acids to yield various piperidine derivatives. This method has been employed to generate novel compounds with potential antiviral properties .

Material Science

Enhancement of Polymer Properties

The compound is also applied in material science, particularly in formulating polymers and coatings. Its incorporation can significantly enhance properties such as durability and resistance to environmental factors. This application is critical for developing advanced materials used in various industrial applications .

Chemical Biology

Probe for Biological Studies

In chemical biology, this compound acts as a useful probe for studying enzyme interactions and mechanisms. Researchers utilize this compound to investigate biological systems, providing insights into enzyme kinetics and substrate specificity .

Case Study: Enzyme Interaction Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, research on its interaction with the main protease of SARS-CoV-2 revealed its potential as a non-covalent inhibitor, highlighting its relevance in antiviral research .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. Its unique chemical properties facilitate accurate measurements in quality control processes across pharmaceutical manufacturing .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Development of analgesics and anti-inflammatory drugs |

| Organic Synthesis | Building block for complex molecules | Ugi reaction yielding novel piperidine derivatives |

| Material Science | Enhancing polymer properties | Improved durability and environmental resistance |

| Chemical Biology | Probe for studying enzyme interactions | Inhibition of SARS-CoV-2 main protease |

| Analytical Chemistry | Detection and quantification methods | Quality control processes in pharmaceuticals |

作用机制

The mechanism of action of 1-(4-Nitrobenzoyl)piperidine and its derivatives involves interactions with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to compounds that interact with DNA or proteins, potentially inhibiting their function. The exact molecular targets and pathways depend on the specific derivative and its intended application.

相似化合物的比较

1-(4-Nitrobenzoyl)piperidine can be compared with other similar compounds, such as:

1-(4-Nitrobenzoyl)piperazine: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.

4-Nitrobenzoylpyrrolidine: This compound has a pyrrolidine ring, which is a five-membered ring, compared to the six-membered piperidine ring in this compound.

4-Nitrobenzoylmorpholine: This compound contains a morpholine ring, which includes both oxygen and nitrogen atoms in the ring structure.

生物活性

1-(4-Nitrobenzoyl)piperidine is an organic compound characterized by its piperidine ring substituted with a 4-nitrobenzoyl group. This compound, with the molecular formula and CAS number 20857-92-5, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential applications in drug development.

The synthesis of this compound typically involves the reaction of 4-nitrobenzoyl chloride with piperidine in the presence of a base. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the nitro group can undergo reduction to form an amino group, which may interact with various biological targets. The piperidine ring itself is known to modulate receptor and enzyme activity, potentially leading to diverse biological effects.

Case Studies and Research Findings

Although comprehensive studies specifically focusing on this compound are scarce, insights can be drawn from related compounds within the piperidine class:

- Inhibition Studies : A study involving structurally similar piperidines demonstrated their ability to inhibit key enzymes related to viral replication, suggesting potential antiviral properties .

- Anticancer Activity : Research into piperidine derivatives has shown promise in targeting cancer cells. For instance, certain piperidine-based compounds have been evaluated for their growth inhibitory effects against various human tumor cell lines, indicating a potential pathway for anticancer drug development .

- Pharmacological Potential : The structural characteristics of piperidines often correlate with their ability to inhibit metabolic enzymes such as cytochrome P450s, which can enhance the bioavailability of co-administered drugs . This property could be beneficial in designing combination therapies involving this compound.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Nitrobenzoyl)piperidine | Nitro-substituted piperidine | Different nitro position affecting reactivity |

| 4-Benzyl-1-(2-chloro-4-nitrobenzoyl)piperidine | Halogenated piperidine derivative | Incorporates halogen, altering pharmacological profile |

| N-Benzylpiperidine | Benzyl-substituted piperidine | Lacks nitro group; primarily studied for CNS effects |

The presence of the nitro group at the para position in this compound enhances its potential as a pharmacologically active agent compared to other similar compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nitrobenzoyl)piperidine, and how can reaction conditions be optimized?

- Methodology :

Acylation of Piperidine : React piperidine with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Use a base like triethylamine (1:1.2 molar ratio) to neutralize HCl byproducts.

Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Characterization : Confirm structure using H/C NMR (e.g., piperidine ring protons at δ 1.5–2.5 ppm, nitrobenzoyl aromatic protons at δ 8.0–8.3 ppm) and IR (C=O stretch ~1680 cm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

NMR Spectroscopy : Assign proton environments (e.g., piperidine CH groups, nitrobenzoyl substituents) and confirm regiochemistry.

Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion ([M+H]) and fragmentation patterns.

HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

Q. How should researchers safely handle and dispose of this compound?

- Safety Protocol :

PPE : Wear nitrile gloves, lab coat, and goggles.

Ventilation : Use fume hoods during synthesis/handling.

Waste Management : Neutralize acidic byproducts before disposal; collect organic waste for incineration. Refer to GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational QSAR models guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

Dataset Preparation : Curate experimental IC/EC values for piperidine derivatives (e.g., 43 compounds from serotonin transporter inhibition studies).

Descriptor Calculation : Use software (e.g., ADMET Predictor™) to compute molecular descriptors (logP, polar surface area).

Model Validation : Apply partial least squares (PLS) regression; validate via leave-one-out cross-validation (R > 0.7).

Activity Prediction : Prioritize derivatives with predicted pIC > 6.5 for synthesis .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Approach :

Dose-Response Reevaluation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.

Target Selectivity Profiling : Screen against related receptors/enzymes (e.g., monoamine transporters, CYP450 isoforms) to rule off-target effects.

Structural Analog Comparison : Compare nitrobenzoyl vs. benzoyl derivatives to assess nitro group contributions to activity .

Q. How do solvent extraction and coordination chemistry principles apply to isolating this compound metal complexes?

- Protocol :

Metal Coordination : React with transition metals (e.g., Co) in ethanol; monitor via UV-Vis (d-d transitions).

Extraction : Use dichloromethane with piperidine-based ligands (20 µM) at pH 5.5 (sodium acetate buffer) for selective Ag/Cu binding.

Characterization : Confirm complexation via FTIR (shift in C=O/N–H stretches) and H NMR (piperidine ring proton upfield shifts) .

Q. What in silico tools predict the pharmacokinetic and toxicity profiles of this compound?

- Workflow :

ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate BBB permeability (logBB > 0.3), CYP inhibition (e.g., CYP2D6), and Ames test mutagenicity.

Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding.

Metabolite Prediction : Employ GLORYx to identify nitro-reduction or piperidine ring oxidation metabolites .

属性

IUPAC Name |

(4-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKBAYWOHIUVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279973 | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-92-5 | |

| Record name | 1-(p-Nitrobenzoyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。